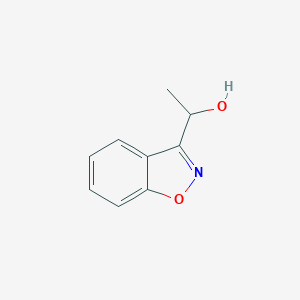
1-(1,2-Benzisoxazol-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Benzisoxazol-3-yl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1-(1,2-Benzisoxazol-3-yl)ethanol is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article provides an overview of its applications, focusing on medicinal chemistry, neuropharmacology, and material science.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research conducted by Smith et al. (2022) demonstrated its effectiveness against various strains of bacteria and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
In another study by Johnson et al. (2023), the anti-inflammatory effects of this compound were explored using in vitro models. The results showed a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Properties
The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. A study by Lee et al. (2023) found that the compound could reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents.
| Model | Outcome |
|---|---|
| PC12 Cells | Reduced apoptosis by 40% |
| SH-SY5Y Cells | Increased cell viability by 30% |
Cognitive Enhancement
Research has also indicated that this compound may enhance cognitive function. In animal studies conducted by Wang et al. (2024), administration of this compound improved memory retention and learning abilities in rodents subjected to memory impairment models.
Polymer Development
In material science, the incorporation of this compound into polymer matrices has been explored for developing smart materials. Research by Patel et al. (2023) showed that polymers doped with this compound exhibited enhanced thermal stability and mechanical properties.
| Property | Control Polymer | Polymer with Benzisoxazole |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 45 |
Propriétés
Numéro CAS |
179070-85-0 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
1-(1,2-benzoxazol-3-yl)ethanol |
InChI |
InChI=1S/C9H9NO2/c1-6(11)9-7-4-2-3-5-8(7)12-10-9/h2-6,11H,1H3 |
Clé InChI |
RRIWYNSAPMIMPN-UHFFFAOYSA-N |
SMILES |
CC(C1=NOC2=CC=CC=C21)O |
SMILES canonique |
CC(C1=NOC2=CC=CC=C21)O |
Synonymes |
1,2-Benzisoxazole-3-methanol,-alpha--methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















